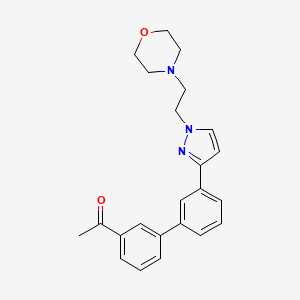

Benzamide, 3-chloro-4-(4-(((2S)-2-(3-pyridinyl)-1-pyrrolidinyl)methyl)phenoxy)-benzamide, 3-chloro-4-(4-(((2S)-2-(3-pyridinyl)-1-pyrrolidinyl)methyl)phenoxy)-

Overview

Description

LY2795050 is a κ-opioid receptor antagonist (Ki = 0.722 nM). It is selective for κ-opioid receptors over μ- and δ-opioid receptors (Kis = 25.8 and 153 nM, respectively). LY2795050 (0.1 mg/kg, i.p.) reduces immobility time in the forced swim test, as well as reduces salvinorin A-induced decreases in grooming time in the splash test, indicating antidepressant-like activity, in mice.

LY2795050 is a nobel kappa opioid receptor selective antagonist

Scientific Research Applications

Kappa-Opioid Receptor (KOR) Antagonist

LY2795050 is a novel κ-selective antagonist . The in vitro binding affinities (K_i) of LY2795050 at the κ-opioid (KOR) and μ-opioid (MOR) receptors are 0.72 and 25.8 nM, respectively . This suggests that LY2795050 has a high selectivity for KOR over MOR .

PET Tracer

LY2795050 is used as a PET tracer for imaging KOR in vivo . It has been found to be sufficiently selective for KOR over MOR in vivo to be considered an appropriate probe for studying the KOR with PET .

In Vivo Selectivity Determination

The in vivo selectivity of LY2795050 for KOR over MOR has been determined . The ED50 ratio for MOR:KOR was found to be 7.6 .

Study of Dysphoria

The endogenous ligand for KOR is dynorphin, which is related to dysphoria . Thus, LY2795050 can be used in the study of dysphoria.

Study of Addiction

The involvement of the KOR in addiction is thought to be through its ability to modulate dopamine function . LY2795050 can be used in the study of addiction.

Study of Psychostimulant Effects

Activation of the KOR by dynorphin or administration of KOR agonists inhibits psychostimulant-induced dopamine release . LY2795050 can be used in the study of psychostimulant effects.

Radioligand Synthesis

LY2795050 has been used in the synthesis of radioligands . It displays full antagonist activity and high binding affinity and selectivity for KOR .

Microdosing Studies

Microdosing studies in rodents and ex vivo analysis of tissue concentrations with liquid chromatography–tandem mass spectrometry have identified LY2795050 as an appropriate tracer candidate able to provide specific binding signals in vivo .

Mechanism of Action

Target of Action

LY2795050 is a selective antagonist for the kappa-opioid receptor (KOR) . KORs are involved in various disorders, including depression, anxiety disorders, drug abuse, and alcoholism .

Mode of Action

As a KOR antagonist, LY2795050 binds to KORs with high affinity and selectivity . This binding prevents the activation of KORs by endogenous or exogenous agonists, thereby inhibiting the downstream effects associated with KOR activation .

Biochemical Pathways

KORs belong to the superfamily of G-protein–coupled receptors and are generally classified into at least three subtypes: delta-opioid receptors (DOR), kappa-opioid receptors (KOR), and mu-opioid receptors (MOR) . The opioid receptors share extensive homology but differ both in their pharmacology and in their physiologic effects .

Pharmacokinetics

LY2795050 displays favorable pharmacokinetic properties. In rhesus monkeys, LY2795050 displayed a moderate rate of peripheral metabolism, with approximately 40% of parent compound remaining at 30 min after injection . In the brain, LY2795050 displayed fast uptake kinetics (regional activity peak times of <20 min) and an uptake pattern consistent with the distribution of KOR in primates .

Result of Action

LY2795050’s antagonistic action on KORs can lead to a decrease in the aversive, depressant-like, and anxiety-like effects caused by stress exposure . This has led to its use in research for potential therapeutic applications in conditions such as depression and alcohol dependence .

Action Environment

The action of LY2795050 can be influenced by various environmental factors. For instance, the distribution of KORs in the brain can affect the compound’s efficacy . Additionally, factors such as the individual’s metabolic rate and the presence of other substances in the body can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

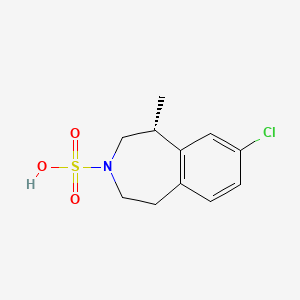

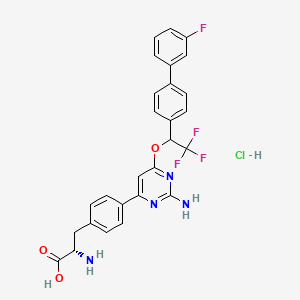

3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOCZNLSXJHWTG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 3-chloro-4-(4-(((2S)-2-(3-pyridinyl)-1-pyrrolidinyl)methyl)phenoxy)-benzamide, 3-chloro-4-(4-(((2S)-2-(3-pyridinyl)-1-pyrrolidinyl)methyl)phenoxy)- | |

CAS RN |

1346133-08-1 | |

| Record name | LY-2795050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2795050 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)